molecular formula C31H50O3 B191145 Eburicoic acid CAS No. 560-66-7

Eburicoic acid

Cat. No. B191145
CAS RN: 560-66-7
M. Wt: 470.7 g/mol
InChI Key: UGMQOYZVOPASJF-UHFFFAOYSA-N
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Scientific Research Applications

Safety And Hazards

When handling Eburicoic acid, one should avoid dust formation, wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure7.


properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMQOYZVOPASJF-OXUZYLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eburicoic acid

CAS RN

560-66-7
Record name Eburicoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eburicoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eburicoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE37KG6A7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
873
Citations
FN Lahey, PHA Strasser - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… From the evidence so far considered we conclude that eburicoic acid is a tetracyclic triterpene acid and that since it has no characteristic ultra-violet absorption spectrum the two double …
Number of citations: 17 pubs.rsc.org
RM Gascoigne, JSE Holker, BJ Ralph, A Robertson - Nature, 1950 - nature.com
… in all probability identical with eburicoic acid, isolated along … eburicoic acid and considered to have formula C30H 48O3 ; … process in the isolation of their eburicoic acid, it is not clear …
Number of citations: 11 www.nature.com
JS Deng, SS Huang, TH Lin, MM Lee… - Journal of Agricultural …, 2013 - ACS Publications
Eburicoic acid (TR1) and dehydroeburicoic acid (TR2), an active ingredient from Antrodia camphorata (AC) solid-state culture, were evaluated for analgesic and anti-inflammatory effects…
Number of citations: 59 pubs.acs.org
GJ Huang, JS Deng, SS Huang, CY Lee, WC Hou… - Food Chemistry, 2013 - Elsevier
The hepatoprotective effects of eburicoic acid (TR1) and dehydroeburicoic acid (TR2) from Antrodia camphorata (AC) against carbon tetrachloride (CCl 4 )-induced liver damage were …
Number of citations: 85 www.sciencedirect.com
J Wang, P Zhang, H He, X Se, W Sun, B Chen… - Naunyn-Schmiedeberg's …, 2017 - Springer
… Eburicoic acid (EA) is one of main bioactive components isolated from Laetiporus sulphureus (… Eburicoic acid (EA) is one of the main components isolated from L. sulphureus (Bull.:Fr.) …
Number of citations: 26 link.springer.com
WG Dauben, Y Ban, JH Richards - Journal of The American …, 1957 - ACS Publications
… of carbons in eburicoic acid derived from … eburicoic acid synthesis. The percentage randomization, as calculated, indicates the percentage of the total acetate employed in eburicoic acid …
Number of citations: 29 pubs.acs.org
AI Laskin, P Grabowich… - Journal of Medicinal …, 1964 - ACS Publications
… the abundantly available fungal metabolite eburicoic acid (1) into … is no doubt that like eburicoic acid and related acids derivedfrom wood… inactive eburicoic acid into an active substance. …
Number of citations: 72 pubs.acs.org
E Saba, Y Son, BR Jeon, SE Kim, IK Lee, BS Yun… - Mycobiology, 2015 - Taylor & Francis
… Compound LSM-H7 was identified as acetyl eburicoic acid by interpretation of 1H NMR, 13C NMR, 1H-1H COSY, HMQC, and HMBC spectra [13]. Acetyl eburicoic acid was previously …
Number of citations: 35 www.tandfonline.com
D Rosenthal, P Grabowich, EF Sabo… - Journal of the American …, 1963 - ACS Publications
… of fungal origin as exemplified by eburicoic acid (I) is degraded … the conversion of the tetracyclic triterpene eburicoic acid (I) to … the degradation of eburicoic acid to pregnane derivatives …
Number of citations: 67 pubs.acs.org
RM Gascoigne, JSE Holker, BJ Ralph… - Journal of the Chemical …, 1951 - pubs.rsc.org
… 37.8, it appeared that the product was a mixture consisting mainly of eburicoic acid along with … Accordingly, therefore, we propose to retain the name eburicoic acid for this compound but …
Number of citations: 14 pubs.rsc.org

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